molecular formula C20H18O4 B085165 (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate CAS No. 10273-84-4

(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate

Cat. No. B085165
CAS RN: 10273-84-4
M. Wt: 322.4 g/mol
InChI Key: BVPQUFPFMVPKTA-UHFFFAOYSA-N
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Patent
US04885292

Procedure details

Triethylamine (0.84 ml., 6.0 mmole) and dicyclohexylcarbodiimide (453 mg., 2.20 mmole) are added to mixture of N-[(1S, 2R)-1-(cyclohexylmethy)-2-hydroxy-2-[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]ethyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide (1.47 g., 2.0 mmole) [prepared as set forth in Example 11 (e)], the product from part (c) (582 mg., 2.20 mmole), and 1-hydroxybenzotriazole hydrate (337 mg., 2.20 mmole) in tetrahydrofuran (8 ml.) at 0°. The resulting mixture is stirred overnight as it warms to 25°, after which it is filtered. The filtrate is diluted with ethyl acetate, washed with saturated sodium bicarbinate solution and brine, dried (MgSO4), and concentrated. The residue is flash chromatographed on silica gel (Merck) eluting with ethyl acetate:pyridine:acetic ecid:water (80:20:6:11) to give as the major product 1.48 g. of N-[(S)-2-cyclohexyl-1-[(R)-hydroxy[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]methyl]ethyl]-N2 -[N-[[(1,1-dimethylethyl)amino]-carbonyl]-L-phenylalanyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide. [α]D =-3.5° (c=9, methanol).
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
453 mg
Type
reactant
Reaction Step One
Name
N-[(1S, 2R)-1-(cyclohexylmethy)-2-hydroxy-2-[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]ethyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide
Quantity
1.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 11 ( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( c )
Quantity
582 mg
Type
reactant
Reaction Step Three
Quantity
337 mg
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N([CH2:6][CH3:7])CC)C.C1(N=C=N[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)CCCCC1.[CH:23]1([CH2:29][C@H:30](NC(=O)[C@H](CC2N(COCC3C=CC=CC=3)C=NC=2)N)[C@@H:31]([OH:46])C2N(COCC3C=CC=CC=3)C=CN=2)CCC[CH2:25][CH2:24]1.N[C@@H:68](CC1CCCCC1)[C@H:69](C1N(COCC2C=CC=CC=2)C=CN=1)[OH:70].O.[OH:93]N1C2C=CC=CC=2N=N1.[O:103]1[CH2:107][CH2:106][CH2:105][CH2:104]1>>[CH3:68][C:69]([O:103][CH2:107][C:106]1[C:18]2[C:17](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:30]([CH2:31][O:46][C:6]([CH3:7])=[O:93])=[C:29]2[C:105]=1[CH:104]=[CH:25][CH:24]=[CH:23]2)=[O:70] |f:4.5|

Inputs

Step One
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
453 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
N-[(1S, 2R)-1-(cyclohexylmethy)-2-hydroxy-2-[1-[(phenylmethoxy)methyl]-1H-imidazol-2-yl]ethyl]-N3 -[(phenylmethoxy)methyl]-L-histidinamide
Quantity
1.47 g
Type
reactant
Smiles
C1(CCCCC1)C[C@@H]([C@H](C=1N(C=CN1)COCC1=CC=CC=C1)O)NC([C@@H](N)CC1=CN=CN1COCC1=CC=CC=C1)=O
Step Two
Name
Example 11 ( e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( c )
Quantity
582 mg
Type
reactant
Smiles
N[C@H]([C@@H](O)C=1N(C=CN1)COCC1=CC=CC=C1)CC1CCCCC1
Step Four
Name
Quantity
337 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred overnight as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0°
CUSTOM
Type
CUSTOM
Details
warms to 25°
FILTRATION
Type
FILTRATION
Details
after which it is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbinate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (Merck)
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.